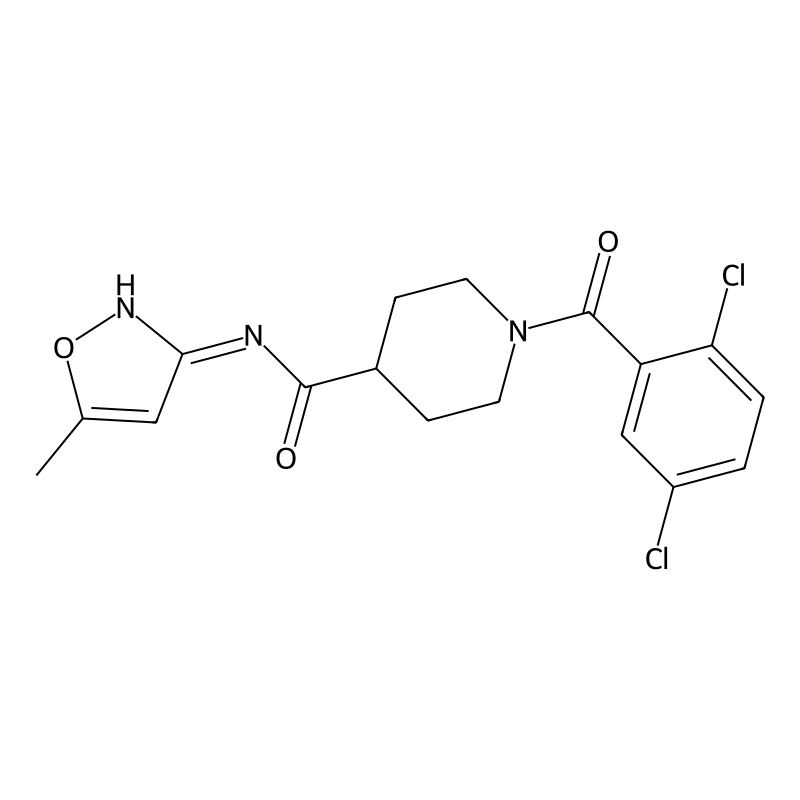

1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Therapeutic Agent

-(2,5-dichlorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide, also known as DCPI, is a small molecule currently under investigation for its potential therapeutic properties. Studies suggest DCPI may possess activity against various diseases, including cancer and neurodegenerative disorders.

- A study: published in the Journal of Medicinal Chemistry explored the antitumor potential of DCPI. The researchers reported that DCPI exhibited cytotoxicity against several human cancer cell lines.

- Further research is needed to elucidate the underlying mechanisms of DCPI's activity and its efficacy in preclinical models.

Mechanism of Action Investigation

Understanding the mechanism by which DCPI exerts its effects is crucial for its development as a therapeutic agent. Current research is focused on identifying the molecular targets of DCPI.

- One study investigated the potential interaction of DCPI with specific enzymes. The findings, published in Bioorganic & Medicinal Chemistry Letters: , suggest that DCPI may act by inhibiting certain enzymes, potentially leading to therapeutic effects.

- Further studies are required to validate these findings and explore other potential mechanisms of action of DCPI.

1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is an organic compound with the molecular formula and a molecular weight of 382.24 g/mol. This compound features a piperidine ring substituted with a carboxamide group and a dichlorobenzoyl moiety, along with a 5-methyl-1,2-oxazole ring. Its structural complexity allows for diverse interactions in biological systems, making it an interesting candidate for research in medicinal chemistry and pharmacology .

- Nucleophilic Substitution: The chlorine atoms on the benzoyl group can be replaced by nucleophiles, potentially leading to new derivatives.

- Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to form the corresponding carboxylic acid and amine.

- Reduction: The oxazole ring may be susceptible to reduction under specific conditions, altering its electronic properties.

These reactions provide pathways for synthesizing analogs and studying structure-activity relationships.

Research indicates that 1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide exhibits significant biological activity, particularly in:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition: It may interact with specific enzymes, affecting metabolic pathways relevant to disease states.

These activities make it a promising candidate for further pharmacological studies .

The synthesis of 1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves several steps:

- Formation of the Benzoyl Chloride: The starting material is 2,5-dichlorobenzoic acid, which is converted to its corresponding acyl chloride using thionyl chloride.

- Coupling Reaction: The benzoyl chloride is reacted with 5-methyl-1,2-oxazole in the presence of a base (such as triethylamine) to form the amide bond.

- Piperidine Derivative Formation: The resulting compound is then reacted with piperidine derivatives to introduce the piperidine ring.

This multi-step synthesis allows for the introduction of various substituents to create analogs with potentially enhanced biological activity.

The applications of 1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide span several fields:

- Medicinal Chemistry: As a lead compound for developing new antimicrobial and anticancer agents.

- Pharmaceutical Research: Used in studies aimed at understanding drug-receptor interactions and optimizing pharmacokinetic properties.

- Material Science: Potential applications in creating materials with specific electronic or optical properties due to its unique chemical structure .

Interaction studies have shown that this compound can bind effectively to various biological targets. Key findings include:

- Binding Affinity: Studies using radiolabeled compounds indicate high binding affinity to certain receptors involved in pain and inflammation pathways.

- Mechanistic Insights: Investigations into its mechanism of action reveal that it may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.

These interactions are vital for understanding its therapeutic potential and guiding further drug development efforts .

Several compounds share structural similarities with 1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide. Here are a few notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2,4-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide | Contains dichlorobenzene and oxazole | Lacks piperidine structure |

| N-(3-methylisoxazol-5-yl)benzamide | Isoxazole instead of oxazole | Different nitrogen heterocycle |

| N-(1,2,5-thiadiazolyl)benzamide | Contains thiadiazole ring | Different heterocyclic structure |

Uniqueness

The uniqueness of 1-(2,5-dichlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide lies in its combination of a piperidine ring with both an oxazole and a dichlorobenzoyl moiety. This structural configuration not only enhances its biological activity but also provides distinct chemical reactivity compared to similar compounds. The presence of multiple functional groups allows for diverse interactions within biological systems, making it a valuable scaffold in drug discovery .